1-(1-Ethylpiperidin-4-yl)-3-phenylurea
CAS No.:
Cat. No.: VC12950648
Molecular Formula: C14H21N3O
Molecular Weight: 247.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21N3O |
|---|---|
| Molecular Weight | 247.34 g/mol |
| IUPAC Name | 1-(1-ethylpiperidin-4-yl)-3-phenylurea |
| Standard InChI | InChI=1S/C14H21N3O/c1-2-17-10-8-13(9-11-17)16-14(18)15-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3,(H2,15,16,18) |
| Standard InChI Key | IKUXMSCODNTDSH-UHFFFAOYSA-N |
| SMILES | CCN1CCC(CC1)NC(=O)NC2=CC=CC=C2 |
| Canonical SMILES | CCN1CCC(CC1)NC(=O)NC2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
1-(1-Ethylpiperidin-4-yl)-3-phenylurea (IUPAC name: 1-(1-ethylpiperidin-4-yl)-3-phenylurea) is defined by a urea functional group (-NH-C(=O)-NH-) linking a phenyl ring to a 1-ethylpiperidin-4-yl moiety. The piperidine ring adopts a chair conformation, with the ethyl substituent at the 1-position introducing steric and electronic modifications that influence molecular interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₁N₃O |
| Molecular Weight | 247.34 g/mol |
| CAS Number | 921474-60-4 |
| SMILES | CCN1CCC(CC1)NC(=O)NC2=CC=CC=C2 |
| InChI Key | IKUXMSCODNTDSH-UHFFFAOYSA-N |
| PubChem CID | 16383631 |
The urea group facilitates hydrogen bonding with biological targets, while the piperidine ring contributes to lipophilicity, enhancing membrane permeability. Computational docking studies of analogous urea derivatives suggest that the ethyl-piperidine moiety occupies hydrophobic pockets in enzyme active sites, as observed in soluble epoxide hydrolase (sEH) inhibitors .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 1-(1-Ethylpiperidin-4-yl)-3-phenylurea typically involves a multi-step sequence starting from piperidine derivatives and phenyl isocyanates. A representative route includes:
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Alkylation of Piperidine: Ethylation of piperidine-4-amine using ethyl bromide or ethyl iodide under basic conditions yields 1-ethylpiperidin-4-amine.
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Urea Formation: Reaction of 1-ethylpiperidin-4-amine with phenyl isocyanate in anhydrous dichloromethane generates the target compound via nucleophilic addition-elimination.
The reaction is typically conducted at 0–25°C to minimize side reactions, with triethylamine often employed as a base to scavenge HCl byproducts. Purification via column chromatography or recrystallization achieves >95% purity, as confirmed by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Stability and Reactivity
The compound exhibits stability under ambient conditions but undergoes hydrolysis in strongly acidic or basic environments. Kinetic studies of analogous ureas indicate a half-life of >24 hours at pH 7.4 and 37°C, suggesting suitability for oral administration . The ethyl group on the piperidine ring enhances metabolic stability by reducing oxidative N-dealkylation, a common degradation pathway for tertiary amines.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
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δ 7.40–7.30 (m, 5H, Ar-H),
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δ 6.20 (s, 1H, NH),
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δ 3.80–3.60 (m, 2H, piperidine-H),
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δ 2.90 (q, J = 7.0 Hz, 2H, CH₂CH₃),
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δ 1.40 (t, J = 7.0 Hz, 3H, CH₂CH₃).
HRMS (ESI+): m/z calculated for C₁₄H₂₁N₃O [M+H]⁺: 248.1759, found: 248.1762.
Applications in Drug Discovery
Lead Optimization
The compound’s modular structure permits derivatization at multiple positions:
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Piperidine Substitution: Introducing polar groups (e.g., hydroxyl, carboxyl) enhances solubility for parenteral formulations .
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Urea Modifications: Replacing the phenyl group with heteroaromatics (e.g., pyridine) could improve target selectivity.
Agricultural Chemistry
Urea derivatives are explored as herbicides and fungicides. The ethyl-piperidine moiety may disrupt fungal cytochrome P450 enzymes, analogous to triazole antifungals.
Future Directions
Target Validation
Priority studies should include:
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Kinase Profiling: Screen against panels of 50–100 kinases to identify putative targets.
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In Vivo Pharmacokinetics: Assess oral bioavailability and tissue distribution in rodent models.
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